molecular formula C11H10ClN3O B7557421 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide

Cat. No. B7557421
M. Wt: 235.67 g/mol
InChI Key: DLZAJYVMFFXKOR-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide is not fully understood, but it is believed to involve the interaction of the pyrazole and amide moieties with metal ions or other molecules. In the case of MOF synthesis, the pyrazole and amide moieties of the ligand coordinate with metal ions to form a three-dimensional framework structure. In the case of catalysis, the pyrazole and amide moieties may interact with the substrate or other molecules to facilitate the reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide. However, studies have shown that this compound is generally non-toxic and has low cytotoxicity. In addition, it has been shown to have low binding affinity for human serum albumin, which suggests that it may have low protein binding in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide is its versatility in various scientific applications. This compound has been shown to be an effective ligand for the synthesis of MOFs with various metals, and it has also been used as a catalyst, drug delivery agent, and sensing material. Furthermore, it is generally non-toxic and has low cytotoxicity, which makes it suitable for use in biological systems.
One of the limitations of 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide is its limited solubility in water and organic solvents. This can make it challenging to work with in certain applications, such as drug delivery and sensing. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its performance in various applications.

Future Directions

There are several future directions for research on 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide. One area of interest is the development of new MOFs using this ligand with different metals and other ligands. This could lead to the discovery of new materials with unique properties and applications. Another area of interest is the optimization of the performance of this compound in catalysis, drug delivery, and sensing applications. This could involve the development of new synthetic methods, the modification of the ligand structure, or the incorporation of this compound into new materials. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biological systems.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 4-(1H-pyrazol-5-yl)aniline. The reaction is typically carried out in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and under reflux conditions. The resulting product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide has been used in numerous scientific studies due to its potential applications in various fields. One of the most notable applications is its use as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have attracted significant attention due to their unique properties, such as high surface area, tunable pore size, and high selectivity for gas separation and storage. 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide has been shown to be an effective ligand for the synthesis of MOFs with various metals, including copper, zinc, and nickel.
In addition to its use in MOF synthesis, 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide has also been studied for its potential applications in catalysis, drug delivery, and sensing. For example, this compound has been used as a catalyst for the synthesis of various organic compounds, such as benzimidazoles and quinolines. It has also been incorporated into drug delivery systems, such as liposomes and nanoparticles, to enhance the efficacy and specificity of drug delivery. Furthermore, 2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide has been used as a sensing material for the detection of various analytes, such as metal ions and nitroaromatic compounds.

properties

IUPAC Name

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-8(2-4-9)10-5-6-13-15-10/h1-6H,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZAJYVMFFXKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide

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